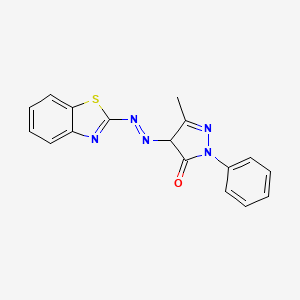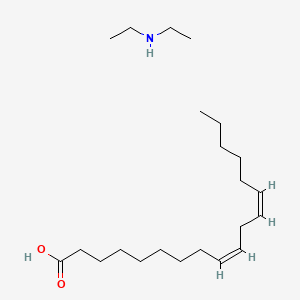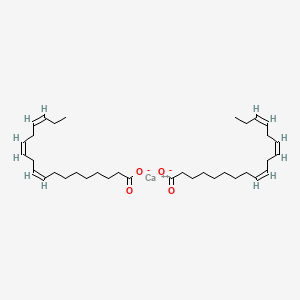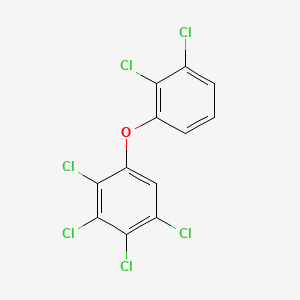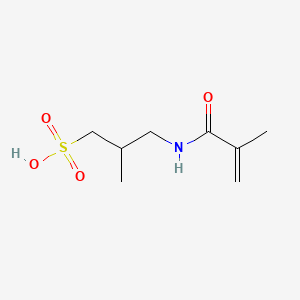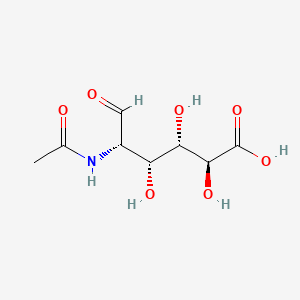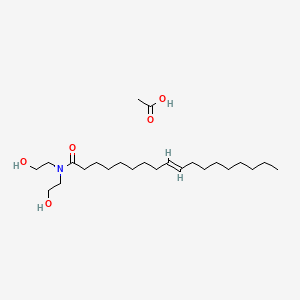
Bis(2-hydroxyethyl)(octadec-9-enoyl)ammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 302-135-3, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. The compound has a molecular formula of C7H5N3O6 and is commonly used in military and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions for each step involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous nitration in large reactors, followed by purification steps to remove any unreacted toluene and by-products. The final product is then crystallized and dried to obtain pure 2,4,6-trinitrotoluene.
化学反応の分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes and other reduced products.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidation products include nitrobenzoic acids and other oxidized derivatives.
Reduction: Reduction products include aminodinitrotoluenes and other amine derivatives.
Substitution: Substitution products vary depending on the reagents used and the specific reaction conditions.
科学的研究の応用
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is ongoing.
Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.
Industry: It is used in the manufacturing of explosives and other industrial applications.
作用機序
The mechanism of action of 2,4,6-trinitrotoluene primarily involves its explosive properties. When subjected to a shock or heat, it undergoes rapid decomposition, releasing a large amount of energy in the form of an explosion. The molecular targets and pathways involved in this process include the breaking of chemical bonds and the formation of gaseous products such as nitrogen, carbon dioxide, and water vapor.
類似化合物との比較
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Comparison
2,4,6-trinitrotoluene is unique due to its high explosive power and stability compared to other nitroaromatic compounds. While 2,4-dinitrotoluene and 2,6-dinitrotoluene are also used in explosive formulations, they do not possess the same level of explosive energy as 2,4,6-trinitrotoluene. 1,3,5-trinitrobenzene, on the other hand, has similar explosive properties but is less commonly used due to its higher cost and more complex synthesis.
特性
CAS番号 |
94094-34-5 |
|---|---|
分子式 |
C22H43NO3.C2H4O2 C24H47NO5 |
分子量 |
429.6 g/mol |
IUPAC名 |
acetic acid;(E)-N,N-bis(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C22H43NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h9-10,24-25H,2-8,11-21H2,1H3;1H3,(H,3,4)/b10-9+; |
InChIキー |
NXURWDLLVUKUHO-RRABGKBLSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




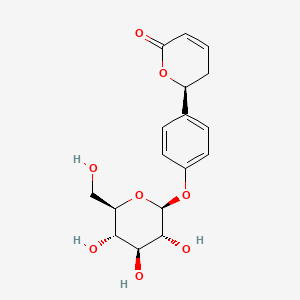
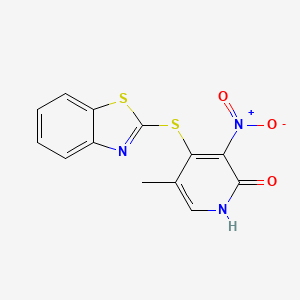
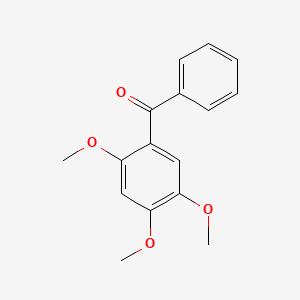
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
